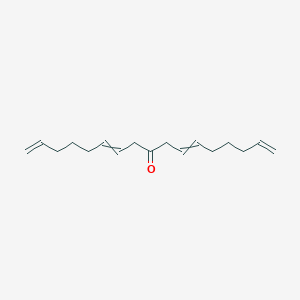![molecular formula C14H19NO3 B14485129 1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol CAS No. 64966-64-9](/img/structure/B14485129.png)
1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol is a complex organic compound that features both hydroxyethyl and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1H-indene with an epoxide, followed by the introduction of the hydroxyethylamino group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The indene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, while the indene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(dimethylamino)ethan-1-ol
- 1-(4-(Benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol
- (S)-2-Amino-3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propan-1-ol
Uniqueness
1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol is unique due to its specific combination of hydroxyethyl and indene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64966-64-9 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
1-(2-hydroxyethylamino)-3-(1H-inden-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C14H19NO3/c16-8-7-15-9-12(17)10-18-14-6-2-4-11-3-1-5-13(11)14/h1-2,4-6,12,15-17H,3,7-10H2 |
Clé InChI |
XJUGTELMFLZNIJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=CC=C2OCC(CNCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


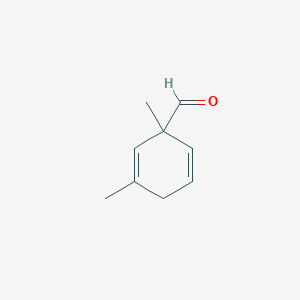
![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)
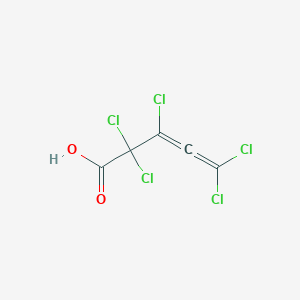
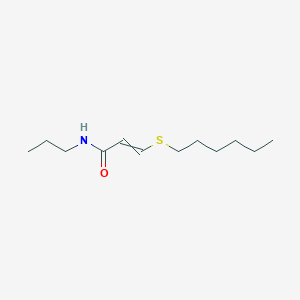
![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)
![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
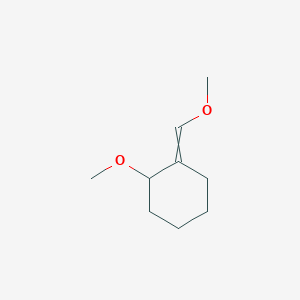
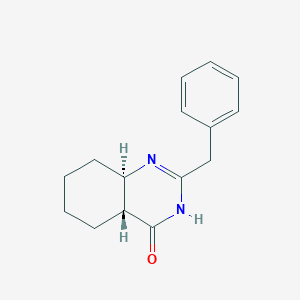
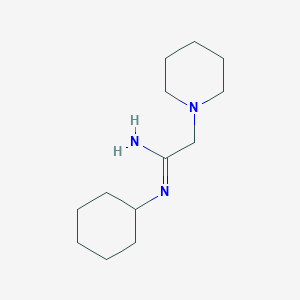
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
